ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 5H-imidazo[1,2-b]pyrazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-11-7(10-6)3-4-9-11/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVNVFABCFENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Protocol
The GBB reaction is a three-component coupling process involving an aldehyde, an amine, and an isocyanide, often catalyzed by Brønsted or Lewis acids. For ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate, the protocol is adapted to incorporate a carboxylic acid derivative (ethyl glyoxylate) as the aldehyde component. The reaction proceeds via:
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Formation of an imine intermediate between the aldehyde and 2-aminopyrazole.
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Nucleophilic attack by the isocyanide on the imine, generating a nitrilium ion.
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Cyclization to form the imidazo[1,2-b]pyrazole core.
A representative procedure involves heating equimolar amounts of 2-aminopyrazole, ethyl glyoxylate, and tert-butyl isocyanide in ethanol at 80°C for 12 hours, yielding the product in 68–75%.
Optimization Strategies
Critical parameters affecting yield and selectivity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and decomposition |
| Catalyst | Trifluoroacetic acid (TFA) | Accelerates imine formation |
| Reaction Time | 10–12 hours | Ensures complete cyclization |
Substituting TFA with montmorillonite K10 clay reduces side reactions, improving yields to 82%. Microwave irradiation (150 W, 120°C) shortens reaction times to 30 minutes with comparable efficiency.
Sequential One-Pot Synthesis with Microwave Irradiation
Stepwise Reaction Design
This method involves two sequential steps in a single pot:
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Hydrazine-mediated cyclocondensation : (Ethoxymethylene)malonic acid derivatives react with hydrazine monohydrate under microwave irradiation to form pyrazole intermediates.
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GBB-like coupling : Addition of aldehydes, isocyanides, and TFA induces imidazo[1,2-b]pyrazole formation.
For example, heating (ethoxymethylene)malonic acid diethyl ester (4a) with hydrazine in ethanol at 120°C for 10 minutes generates a pyrazole intermediate, which subsequently reacts with 4-chlorobenzaldehyde (2c) and cyclohexyl isocyanide (3a) to yield the target compound in 77%.
Alternative Pathways: Pyrazoline Intermediate Approach
Limitations and Modifications
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Low yields with bulkier substituents : tert-Butyl groups reduce reaction efficiency to 40–50%.
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Solvent dependence : Tetrahydrofuran (THF) outperforms dioxane in minimizing side products.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| GBB Reaction | 68–75 | 10–12 hours | High selectivity | Requires acidic catalysts |
| Microwave One-Pot | 70–85 | 30 minutes | Rapid, scalable | Specialized equipment needed |
| Pyrazoline Route | 40–65 | 6–8 hours | Functional diversity | Low efficiency with bulky R groups |
Mechanistic Insights and Stereochemical Considerations
Role of TFA in Cyclization
TFA protonates the imine intermediate, enhancing electrophilicity and facilitating isocyanide attack. Deuterium-labeling studies confirm that the ethyl carboxylate group remains intact during cyclization, ensuring regioselectivity.
Stereoelectronic Effects
Industrial Applications and Process Optimization
Large-Scale Production Challenges
Chemical Reactions Analysis
Ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the imidazo[1,2-b]pyrazole ring .
Scientific Research Applications
Anticancer Activity
Ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate derivatives have demonstrated promising anticancer properties. Research indicates that compounds with this scaffold can inhibit various cancer cell lines, including lung (A549), liver (HepG2), and breast (BT474) cancers. For instance, one study reported that certain derivatives exhibited IC50 values as low as 0.19 µM against BRAF (V600E) mutations, showcasing their potential as targeted cancer therapies .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | A549 | 0.19 |
| Compound B | HepG2 | 0.57 |
| Compound C | BT474 | 0.30 |
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various pathogens. Studies have shown that derivatives possess significant antibacterial and antifungal activities. For example, certain compounds were effective against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 31.25 µg/mL .
Table 2: Antimicrobial Activity of this compound Derivatives
| Pathogen | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Candida albicans | 15.00 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Certain derivatives were found to inhibit the activity of pro-inflammatory cytokines and chemotaxis in human endothelial cells, making them candidates for treating inflammatory diseases . The IC50 values for these activities were reported in the picomolar range.
Herbicidal Activity
This compound and its derivatives have been studied for their herbicidal properties. They are effective against a range of weeds and have been incorporated into formulations aimed at improving crop yields by reducing competition from unwanted flora .
Synthesis of Functional Materials
Recent advancements in material science have seen the use of this compound in the synthesis of functional materials such as dyes and polymers. The compound has been utilized as a precursor for push-pull dyes which exhibit enhanced solubility and photostability compared to traditional indole-based dyes . This property is particularly valuable in applications such as organic photovoltaics.
Table 3: Material Science Applications of this compound
| Application | Description |
|---|---|
| Dyes | Used as precursors for push-pull dyes |
| Polymers | Enhances solubility and stability |
Mechanism of Action
The mechanism of action of ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate, based on evidence from the provided materials:
Key Observations:
Structural Flexibility : this compound shares a fused bicyclic framework with imidazo-pyridines (e.g., compounds in ), but the pyrazole core distinguishes it in terms of electronic properties and coordination chemistry .
Synthetic Challenges : Cyclization yields vary significantly. For example, Hemetsberger–Knittel reactions for pyrrolo-pyrazoles (e.g., 18% yield for ethyl 1-methyl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylate ) highlight the sensitivity of fused systems to steric hindrance or electronic mismatches.
Pharmaceutical Potential: Ester-substituted imidazo-pyridines (e.g., ) demonstrate therapeutic applications, suggesting this compound could similarly serve as a scaffold for enzyme inhibitors or receptor modulators.
Mechanistic and Crystallographic Insights
- Crystal Packing : Analogous compounds like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate exhibit planar fused rings and intermolecular hydrogen bonding (C–H⋯O/N interactions), enhancing stability and influencing solubility .
- Reactivity : The ester group at the 5-position is a common handle for further functionalization, as seen in the synthesis of amides or carboxylic acids for drug discovery .
Biological Activity
Ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a unique heterocyclic structure that allows it to interact with various biological targets. Its molecular formula is C₉H₈N₄O₂, and it features both imidazole and pyrazole rings, which are known for their pharmacological significance.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Research indicates that this compound may interact with:
- Kinases : It has been shown to inhibit Aurora-A kinase, which plays a crucial role in cell division and has been associated with cancer progression. The IC₅₀ value for this inhibition is reported to be as low as 0.067 µM .
- Enzymes : Some studies suggest that it can act as a monoamine oxidase (MAO) inhibitor, which may contribute to its antidepressant effects .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : It has demonstrated significant antiproliferative effects against various cancer cell lines. For example, it showed an IC₅₀ value of 3.79 µM against MCF7 breast cancer cells and 12.50 µM against SF-268 glioma cells .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it reduced carrageenan-induced edema and showed comparable efficacy to established anti-inflammatory drugs like indomethacin .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains, although specific data on this compound remains limited .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| SF-268 | 12.50 | ||
| Anti-inflammatory | Carrageenan model | Comparable to Indomethacin | |
| Antimicrobial | Various strains | Not specified |
Notable Research Findings
- Antiproliferative Effects : A study highlighted the compound's ability to inhibit cell growth in several tumor cell lines, suggesting its potential as a chemotherapeutic agent.
- Mechanistic Insights : Research into the mechanism revealed that this compound affects signaling pathways associated with cancer cell survival and proliferation.
- Safety Profile : Toxicological evaluations have shown that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further development in clinical settings.
Q & A
Q. What are the common synthetic routes for ethyl 1H-imidazo[1,2-b]pyrazole-5-carboxylate, and what reagents are critical for its preparation?
The compound is typically synthesized via cyclocondensation or multi-step functionalization. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives can be prepared using condensation reactions with sulfonylhydrazides and cyanoacrylates, followed by cyclization under basic conditions (e.g., K₂CO₃/NaH in DMF or THF) . Key intermediates include 1,3-dimethylpyrazole-5-carboxyl chloride, which facilitates amide bond formation. Reaction optimization often requires controlled temperatures (50–80°C) and anhydrous solvents to suppress side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
Structural elucidation relies on:
- NMR spectroscopy : and NMR (e.g., DMSO-) identify substituent patterns and confirm cyclization .
- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths and angles, critical for verifying imidazo-pyrazole fusion .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 450.2 for protonated derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Yield optimization involves:
- Catalyst screening : Triethylamine or DMA enhances nucleophilic substitution in pyrazole carboxylation .
- Solvent selection : Polar aprotic solvents (DMF, NMP) improve solubility of intermediates, while THF minimizes by-products in cyclization .
- Temperature control : Gradual heating (60–100°C) prevents decomposition of thermally sensitive intermediates. Post-reaction analysis via HPLC or LC-MS identifies impurities, guiding recrystallization or column chromatography .
Q. What strategies are used to evaluate the biological activity of this compound derivatives?
- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT₂A serotonin receptor antagonism) quantify IC₅₀ values using tritiated ligands .
- Enzyme inhibition assays : Fluorogenic substrates measure inhibition of targets like kinases or hydrolases .
- Antimicrobial testing : MIC (minimum inhibitory concentration) assays against bacterial/fungal strains assess therapeutic potential .
Q. How can contradictory data in synthetic yields or biological activity be resolved?
Discrepancies often arise from:
- Reagent purity : Impurities in starting materials (e.g., <95% 1-methylpyrazole derivatives) reduce yields .
- Stereochemical variability : Racemic mixtures in intermediates may skew biological results; chiral HPLC or SFC resolves enantiomers .
- Assay conditions : Variations in buffer pH or cell lines (e.g., HEK293 vs. CHO) alter receptor binding affinities .
Q. What computational methods are employed to predict the physicochemical properties of this compound?
- Molecular docking (AutoDock/Vina) : Models interactions with target proteins (e.g., 5-HT₂A receptor) to prioritize derivatives for synthesis .
- DFT calculations (Gaussian) : Predicts electronic properties (HOMO-LUMO gaps) and stability of tautomeric forms .
- ADMET prediction (SwissADME) : Estimates solubility, metabolic stability, and blood-brain barrier penetration .
Q. How should this compound be stored to ensure long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
